molecular formula C13H19NO3 B291220 4-ethoxy-N-(3-methoxypropyl)benzamide

4-ethoxy-N-(3-methoxypropyl)benzamide

Cat. No. B291220
M. Wt: 237.29 g/mol
InChI Key: VANGBJSANYZKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(3-methoxypropyl)benzamide, also known as EMA401, is a small molecule drug that has shown potential in treating chronic pain. This drug works by targeting the angiotensin II type 2 receptor (AT2R), which is involved in pain signaling pathways.

Mechanism of Action

4-ethoxy-N-(3-methoxypropyl)benzamide works by targeting the AT2R, which is expressed in the peripheral nervous system and plays a role in pain signaling pathways. Activation of the AT2R by 4-ethoxy-N-(3-methoxypropyl)benzamide leads to the inhibition of pain signaling, resulting in a reduction in pain behaviors.
Biochemical and Physiological Effects:
4-ethoxy-N-(3-methoxypropyl)benzamide has been shown to have a selective effect on the AT2R, with little to no effect on other receptors. In addition, 4-ethoxy-N-(3-methoxypropyl)benzamide has been shown to have a long half-life, allowing for sustained pain relief. 4-ethoxy-N-(3-methoxypropyl)benzamide has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N-(3-methoxypropyl)benzamide in lab experiments is its selectivity for the AT2R, which allows for more precise targeting of pain signaling pathways. However, one limitation of using 4-ethoxy-N-(3-methoxypropyl)benzamide is its limited solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the development of 4-ethoxy-N-(3-methoxypropyl)benzamide. One direction is to further investigate the mechanism of action of 4-ethoxy-N-(3-methoxypropyl)benzamide and its potential in treating other pain conditions. Another direction is to develop more efficient synthesis methods for 4-ethoxy-N-(3-methoxypropyl)benzamide to improve its availability for research and potential clinical use. Additionally, there is potential for the development of other drugs that target the AT2R based on the success of 4-ethoxy-N-(3-methoxypropyl)benzamide.
Conclusion:
4-ethoxy-N-(3-methoxypropyl)benzamide is a promising drug for the treatment of chronic pain, with a selective mechanism of action and a favorable safety profile. Its potential for future development and use in clinical settings makes it an important area of research.

Synthesis Methods

The synthesis of 4-ethoxy-N-(3-methoxypropyl)benzamide involves a multi-step process starting with the reaction of 4-aminobenzoic acid with ethyl chloroformate to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with 3-methoxypropylamine to form 4-ethoxy-N-(3-methoxypropyl)benzamide. The final product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

4-ethoxy-N-(3-methoxypropyl)benzamide has been extensively studied for its potential in treating chronic pain. In preclinical studies, 4-ethoxy-N-(3-methoxypropyl)benzamide has been shown to reduce pain behaviors in animal models of neuropathic pain, inflammatory pain, and cancer pain. In addition, 4-ethoxy-N-(3-methoxypropyl)benzamide has been shown to have a favorable safety profile in these studies.

properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

4-ethoxy-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C13H19NO3/c1-3-17-12-7-5-11(6-8-12)13(15)14-9-4-10-16-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15)

InChI Key

VANGBJSANYZKSV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NCCCOC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCCOC

Origin of Product

United States

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